Metahexamide - 565-33-3

Metahexamide

Catalog Number: EVT-274955
CAS Number: 565-33-3
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metahexamide is a member of benzenes and a sulfonamide.
Metahexamide is a long-acting, first-generation, cyclohexyl sulfonylurea with antihyperglycemic activity. Metahexamide has greater potency than chlorpropamide and tolbutamide. This agent may cause jaundice.
Source and Classification

Metahexamide is a synthetic compound primarily classified as an antihyperglycemic agent. It is related to the biguanide class of medications, which are utilized in the management of type 2 diabetes mellitus. Metahexamide is known for its ability to lower blood glucose levels by enhancing insulin sensitivity and decreasing hepatic glucose production. This compound was first synthesized in the mid-20th century and has been the subject of various pharmacological studies aimed at understanding its efficacy and safety profile.

Synthesis Analysis

The synthesis of Metahexamide involves several chemical reactions, typically following a multi-step process. While specific synthetic routes may vary, a common method includes the following steps:

  1. Formation of Intermediate Compounds: The synthesis often starts with the reaction of guanidine derivatives with carbonyl compounds. For example, a typical synthesis might involve the reaction of 1,3-dimethylbiguanide with an appropriate carbonyl compound under acidic or basic conditions.
  2. Purification: The crude product is usually purified through recrystallization or chromatography to isolate Metahexamide in its pure form.
  3. Yield Optimization: Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield. For instance, maintaining a reaction temperature around 60-80 °C can enhance product formation while minimizing side reactions.
  4. Final Product Isolation: The final product is typically isolated as a hydrochloride salt to increase its solubility and stability.
Molecular Structure Analysis

Metahexamide has a complex molecular structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is C10H15N5C_{10}H_{15}N_5, and it features:

  • Biguanide Backbone: The core structure consists of two guanidine units linked by a carbon chain.
  • Substituents: Methyl groups attached to the nitrogen atoms enhance its lipophilicity, aiding in absorption.
  • Stereochemistry: The specific stereochemistry of Metahexamide is crucial for its pharmacological activity, with certain stereoisomers exhibiting greater efficacy than others.
Chemical Reactions Analysis

Metahexamide participates in several chemical reactions that are significant for its pharmacological properties:

  1. Hydrolysis: In aqueous environments, Metahexamide can undergo hydrolysis, leading to the formation of less active metabolites.
  2. Acid-Base Reactions: The compound can act as a weak base due to its guanidine moieties, allowing it to interact with acids in physiological conditions.
  3. Complex Formation: Metahexamide can form complexes with metal ions, which may influence its bioavailability and therapeutic effects.
Mechanism of Action

The mechanism of action of Metahexamide primarily involves:

  1. Inhibition of Hepatic Glucose Production: By acting on the liver, it reduces gluconeogenesis, thereby lowering blood glucose levels.
  2. Enhancement of Insulin Sensitivity: Metahexamide increases peripheral glucose uptake by enhancing insulin receptor sensitivity in muscle and adipose tissues.
  3. Influence on Gut Hormones: It may also modulate the secretion of incretin hormones, which play a role in glucose metabolism.
Physical and Chemical Properties Analysis

Metahexamide possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like ethanol, which aids in formulation for oral administration.
  • Melting Point: The melting point typically ranges between 180-185 °C, indicating thermal stability.
  • pKa Values: The pKa values suggest that it exists predominantly in its protonated form at physiological pH, which is essential for its activity.
Applications

Metahexamide has several scientific applications:

  1. Diabetes Management: Primarily used as an antihyperglycemic agent for managing type 2 diabetes mellitus.
  2. Research Tool: It serves as a model compound in pharmacological studies aimed at understanding biguanide mechanisms and developing new antihyperglycemic agents.
  3. Pharmaceutical Development: Ongoing research explores potential modifications to improve efficacy or reduce side effects associated with existing formulations.
Historical Context and Emergence in Diabetic Therapeutics

Discovery and Early Pharmacological Characterization

Metahexamide was first described in 1959 as a sulfonylurea-based oral hypoglycemic agent for diabetes management. Moss and Delawter's seminal research published in the Annals of the New York Academy of Sciences documented its ability to stimulate insulin secretion from pancreatic β-cells, establishing the fundamental mechanism of action shared among first-generation sulfonylureas [3] [7]. This discovery occurred during a transformative period in diabetes therapeutics, when pharmaceutical research shifted from dietary management alone to targeted pharmacological intervention. Metahexamide's introduction represented a significant advancement over previous treatments like insulin injections, offering patients an oral administration route for glycemic control. Early pharmacological studies established its core mechanism: binding to the sulfonylurea receptor subunit (SUR1) of ATP-sensitive potassium (KATP) channels on pancreatic β-cell membranes. This binding event inhibited potassium efflux, leading to cellular depolarization, calcium influx, and subsequent insulin exocytosis—a mechanism confirmed through in vitro and animal model studies [5]. While specific pharmacokinetic data in humans remains limited in published literature, research indicated its metabolic conversion to active hydroxylated metabolites that contributed to its prolonged hypoglycemic effect, distinguishing it from shorter-acting agents like tolbutamide [5].

Evolution of Sulfonylurea-Based Therapies: Metahexamide’s Role in First-Generation Antidiabetic Agents

As part of the first-generation sulfonylureas developed in the 1950s-1960s, Metahexamide belonged to a therapeutic class that included tolbutamide, chlorpropamide, acetohexamide, and tolazamide. These compounds shared a common arylsulfonylurea chemical backbone with variations in ring substituents that influenced their potency, duration of action, and metabolic fate [5] [9]. Metahexamide occupied a specific therapeutic niche characterized by intermediate duration of action compared to its contemporaries—shorter than chlorpropamide but longer than tolbutamide. Its structural configuration (N-cyclohexyl-N'-[(1-methylhexahydro-1H-azepin-1-yl)amino]carbonyl]sulfamide) contributed to its binding affinity to pancreatic SUR1 receptors and subsequent insulin secretion potency [5]. Clinically, Metahexamide was indicated for non-insulin dependent type 2 diabetes patients who retained residual β-cell function, typically those over 40 with diabetes duration under five years. Within the therapeutic landscape of the 1960s, it represented one of several options physicians could prescribe when extreme dietary restriction (starvation diets) and insulin therapy were insufficient or impractical for managing hyperglycemia [9]. Its oral administration route offered practical advantages over insulin injections, contributing to patient compliance and quality of life improvements during an era with limited therapeutic alternatives.

Table 1: Structural and Pharmacological Features of First-Generation Sulfonylureas

CompoundChemical SubstituentsRelative PotencyDuration of ActionMetabolic Activation
MetahexamideN-cyclohexyl-N'-[(1-methylhexahydro-1H-azepin-1-yl)amino]carbonyl]sulfamideMediumIntermediateActive metabolites
TolbutamideButyl groupLowShort (6-12h)Inactive metabolites
ChlorpropamideChlorophenyl groupHighLong (>24h)Parent compound active
AcetohexamideAcetyl groupMediumIntermediateActive hydroxy metabolite

Transition to Second-Generation Sulfonylureas: Metahexamide’s Declining Clinical Adoption

The emergence of second-generation sulfonylureas in the 1980s-1990s marked a significant turning point in diabetes therapeutics and precipitated Metahexamide's clinical decline. Compounds like glibenclamide (glyburide), glipizide, and glimepiride offered substantially enhanced molecular potency (up to 100-fold greater receptor binding affinity) and improved side effect profiles compared to first-generation agents [5] [6]. These molecular innovations translated to clinical advantages including lower dosing requirements and potentially reduced hypoglycemia risk at therapeutic doses. Metahexamide's adoption was further challenged by the emergence of non-sulfonylurea alternatives with novel mechanisms, including biguanides (metformin), thiazolidinediones, and eventually incretin-based therapies that offered complementary approaches to glycemic control without relying solely on insulin secretion [9].

Analysis of physician prescribing patterns reveals significant specialty-based variation in adoption rates. Psychiatrists, typically treating schizophrenia patients with antipsychotic-induced metabolic disorders, adopted second-generation agents most rapidly, with hazard ratios (HRs) for new drug adoption ranging from 2.5-4.0 compared to general practitioners [6]. In contrast, general practitioners demonstrated substantially slower adoption of new antidiabetic agents (HRs: 0.10-0.35) due to factors including clinical conservatism, limited exposure to specialized diabetes education, and potentially greater comfort with familiar therapeutic options [6]. Solo practitioners were significantly slower adopters than group practitioners (HRs: 0.77-0.89), reflecting the influence of practice setting on therapeutic innovation diffusion. Prescribing volume also strongly predicted adoption speed, with high-volume prescribers (top quartile) adopting 6.5-15 times faster than low-volume prescribers [6].

Table 2: Physician Adoption Patterns of Antidiabetic Agents by Specialty (1996-2008)

SpecialtyMedian Months to AdoptionHazard Ratio (Adoption Speed)Median Number of Antidiabetics Prescribed (2007-2008)
Psychiatry6.8 monthsReference (1.00)6
Neurology18.2 months0.422
General Practice24.6 months0.282
Pediatrics29.1 months0.191

Properties

CAS Number

565-33-3

Product Name

Metahexamide

IUPAC Name

1-(3-amino-4-methylphenyl)sulfonyl-3-cyclohexylurea

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

InChI

InChI=1S/C14H21N3O3S/c1-10-7-8-12(9-13(10)15)21(19,20)17-14(18)16-11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H2,16,17,18)

InChI Key

XXYTXQGCRQLRHA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N

Solubility

3.88e-05 M
FREELY SOL IN HYDROCARBONS, CHLORINATED HYDROCARBONS, LOWER MOLECULAR WT ALCOHOLS, & KETONES
0.0009% in water @ 22 °C
> 10% in benzene
> 10% in chloroform
> 10% in ligroin

Synonyms

Aminazine
Chlorazine
Chlordelazine
Chlorpromazine
Chlorpromazine Hydrochloride
Contomin
Fenactil
Hydrochloride, Chlorpromazine
Largactil
Propaphenin
Thorazine

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.